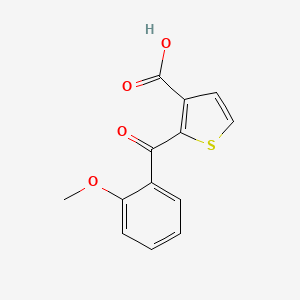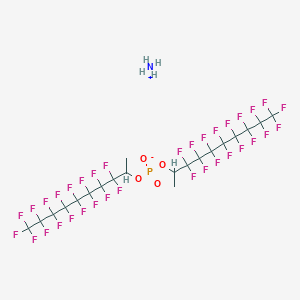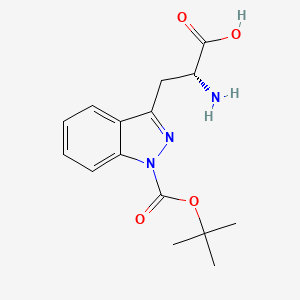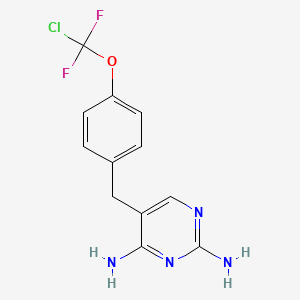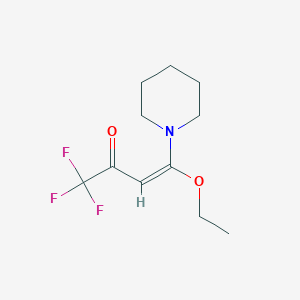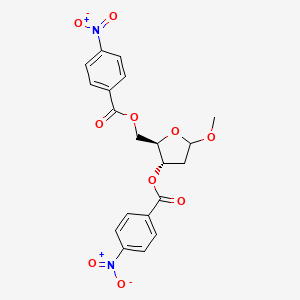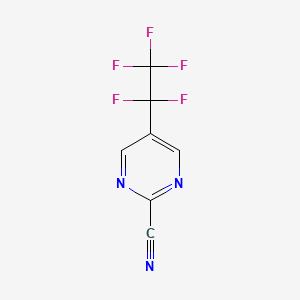
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H2F5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the pentafluoroethyl group and the carbonitrile group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile typically involves the reaction of pentafluoroethyl-substituted precursors with pyrimidine derivatives under specific conditions. One common method includes the use of pentafluoroethyl iodide and a pyrimidine-2-carbonitrile derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluoroethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the pentafluoroethyl group.
Wissenschaftliche Forschungsanwendungen
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis and cancer progression . The compound’s effects are mediated through binding to the active site of the target protein, disrupting its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-5-carbonitrile: A closely related compound with similar structural features but lacking the pentafluoroethyl group.
Pentafluoroethylbenzene: Shares the pentafluoroethyl group but has a different core structure.
2,4-Diaminopyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile is unique due to the presence of both the pentafluoroethyl group and the carbonitrile group, which confer distinct chemical and biological properties. The pentafluoroethyl group enhances the compound’s lipophilicity and stability, while the carbonitrile group provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
1816290-25-1 |
|---|---|
Molekularformel |
C7H2F5N3 |
Molekulargewicht |
223.10 g/mol |
IUPAC-Name |
5-(1,1,2,2,2-pentafluoroethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)4-2-14-5(1-13)15-3-4/h2-3H |
InChI-Schlüssel |
GGNFRHPEYLAGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C#N)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


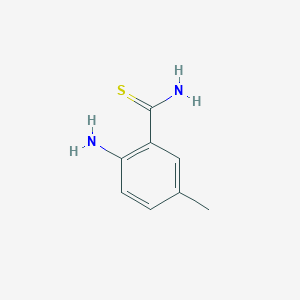

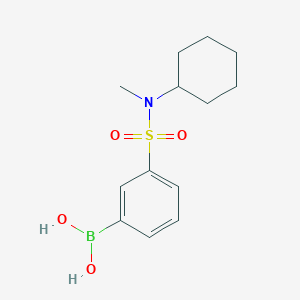
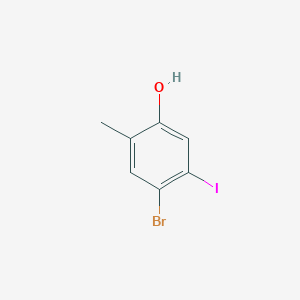
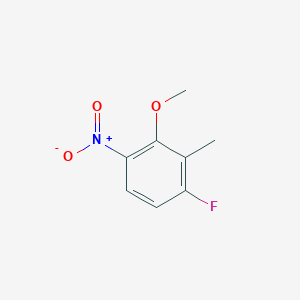
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
